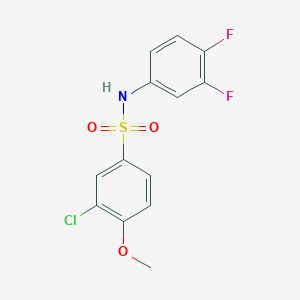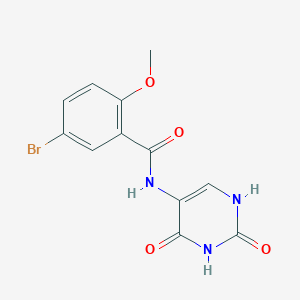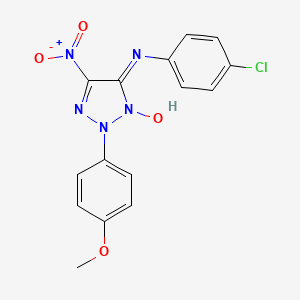![molecular formula C17H20N2O4 B4189798 2-[(methoxycarbonyl)amino]butyl 1-naphthylcarbamate](/img/structure/B4189798.png)
2-[(methoxycarbonyl)amino]butyl 1-naphthylcarbamate
Descripción general
Descripción
2-[(Methoxycarbonyl)amino]butyl 1-naphthylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MNBC and falls under the class of carbamate derivatives. MNBC has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of MNBC is not fully understood. However, it has been suggested that the compound induces apoptosis in cancer cells by activating caspase enzymes. MNBC has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects
MNBC has been found to exhibit various biochemical and physiological effects. In addition to its anticancer properties, MNBC has been shown to possess antifungal and antibacterial activities. The compound has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MNBC in lab experiments is its high purity and low toxicity. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using MNBC is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several areas of research that could be explored further with MNBC. One potential direction is the development of MNBC as a potential therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. MNBC has also been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, further studies could be conducted to explore the potential of MNBC as a drug delivery system for other compounds.
Aplicaciones Científicas De Investigación
MNBC has been the subject of several scientific studies, with researchers exploring its potential therapeutic applications. One of the primary areas of research is the development of MNBC as a potential anticancer agent. Studies have shown that MNBC exhibits potent cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
2-(methoxycarbonylamino)butyl N-naphthalen-1-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-13(18-16(20)22-2)11-23-17(21)19-15-10-6-8-12-7-4-5-9-14(12)15/h4-10,13H,3,11H2,1-2H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNZBYCDOZBIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-hydroxy-2-methyl-1-(tetrahydro-2-furanylmethyl)-1H-indol-3-yl]ethanone](/img/structure/B4189721.png)

![ethyl 1-{[(3-chlorophenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B4189734.png)
![4-{[(4-methylphenyl)thio]methyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4189746.png)

![4-chloro-2-({[1,3-dioxo-2-(1-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B4189755.png)

![N~2~-[(dimethylamino)sulfonyl]-N~1~-(3-methylbutyl)-N~2~-phenylglycinamide](/img/structure/B4189782.png)
![ethyl 4-[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4189788.png)

![4-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4189805.png)
![N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B4189813.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B4189823.png)
![N-(4-chlorophenyl)-N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B4189829.png)